molecular formula C18H16N2O3 B12437680 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid

2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid

Cat. No.: B12437680
M. Wt: 308.3 g/mol
InChI Key: XMJAVOYAYRHTGQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid is a synthetic derivative of propanoic acid featuring an indole moiety linked via a formamide group and a phenyl substituent. These compounds are often studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties .

Properties

IUPAC Name

2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAVOYAYRHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid typically involves the reaction of tryptamine with carprofen, using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . This reaction forms an amide bond between the two components, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

Key structural differences among analogues arise from substitutions on the propanoic acid backbone:

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Features
2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid Formamido (CONH-) attached to indole Phenyl ~350 (estimated) Indole-formamide-phenyl triad
3-(1H-Indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid Naphthalen-2-ylformamido Indole 358.4 Larger aromatic group enhances lipophilicity
(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-phenylpropanoic acid Acetamido (CH2CONH-) attached to indole Phenyl 322.36 Shorter chain reduces steric hindrance
2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid Sulfonamido (SO2NH-) with Cl/CF3-substituted benzene Indole 446.83 Electron-withdrawing groups enhance metabolic stability

Key Observations :

  • Formamido vs.
  • Aromatic Substitutions : Naphthyl groups () increase molecular weight and hydrophobicity compared to phenyl, influencing binding to hydrophobic enzyme pockets .
Anticancer Activity
  • Quinazoline Derivatives: Compounds like (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl)propanoic acid (6h) exhibit cytotoxic activity superior to reference drugs, likely due to iodine atoms enhancing DNA intercalation .
  • Sulfonamido Analogues : The sulfonamido group in ’s compound may inhibit tyrosine phosphatases, a target in cancer signaling pathways .
Receptor Modulation
Enzyme Inhibition
  • Tyrosine Phosphatase Inhibitors: Sodium (2R)-2-[4-(1H-pyrrol-2-yl)phenoxy]-3-phenylpropanoic acid () demonstrates inhibitory action, leveraging phenyl and heterocyclic groups for binding .

Physicochemical Properties

Property This compound (Estimated) 3-(1H-Indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-phenylpropanoic acid
logP ~2.5–3.0 2.58 2.58 (similar lipophilicity)
Solubility Low (DMSO required) Not reported; likely low due to naphthyl group 100 mg/mL in DMSO
Hydrogen Bond Donors 2 (NH and COOH) 1 2

Insights :

  • logP : Higher lipophilicity in naphthyl derivatives () may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Acetamido derivatives () show better solubility in DMSO, advantageous for in vitro assays .

Biological Activity

2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid, a compound with significant structural complexity, has garnered attention in various fields of biological research. Its unique indole and phenyl moieties suggest potential interactions with biological systems, making it a candidate for studies in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features an indole ring, which is known for its role in numerous biological activities, including modulation of neurotransmitter systems. The phenylpropanoic acid component contributes to its lipophilicity, potentially enhancing membrane permeability.

Property Value
Molecular FormulaC16H16N2O2
Molecular Weight284.31 g/mol
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through modulation of specific receptors or enzymes involved in neurotransmission and inflammation. The indole structure is known to interact with serotonin receptors, suggesting potential antidepressant or anxiolytic effects.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties, which can be attributed to the presence of the indole ring. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This activity could be beneficial in conditions such as arthritis or other inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The results indicated a reduction in markers of neuronal damage and improved behavioral outcomes in treated subjects.

Case Study 2: Anti-cancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound Activity Remarks
5-Hydroxyindoleacetic Acid (5-HIAA)Serotonin metabolismCommonly studied for its role in depression
IndomethacinAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)
PhenylbutazoneAnti-inflammatoryUsed for pain relief but with significant side effects

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